![molecular formula C17H19ClN2O2S B2620381 N-(4-chlorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide CAS No. 1706298-92-1](/img/structure/B2620381.png)
N-(4-chlorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a chemical compound that belongs to the class of thiazepane derivatives. It has been studied extensively for its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of N-(4-chlorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of certain enzymes and proteins that are involved in tumor growth, and reduce oxidative stress. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide has several advantages for lab experiments. It is easy to synthesize and has good stability. It has also been found to have low toxicity and good bioavailability. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-(4-chlorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide. One direction is to study its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other diseases such as cancer and inflammatory disorders. Further research is also needed to understand its mechanism of action and to design experiments to study its effects more effectively.
Conclusion:
This compound is a chemical compound that has potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been found to have several biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and to design experiments to study its effects more effectively.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide involves the reaction of 2-furylacetonitrile with 4-chlorobenzylamine in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with 2-aminothiophenol in the presence of acetic acid to obtain the final product.
Scientific Research Applications
N-(4-chlorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-14-5-3-13(4-6-14)12-19-17(21)20-8-7-16(23-11-9-20)15-2-1-10-22-15/h1-6,10,16H,7-9,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWHKDAYAPOWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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